molecular formula C13H8F2O2 B7838510 3,5-Difluorobiphenyl-4-carboxylic acid

3,5-Difluorobiphenyl-4-carboxylic acid

Cat. No. B7838510
M. Wt: 234.20 g/mol
InChI Key: DGWFSKZOATWLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluorobiphenyl-4-carboxylic acid is a useful research compound. Its molecular formula is C13H8F2O2 and its molecular weight is 234.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Difluorobiphenyl-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluorobiphenyl-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrocatalysis Applications :

    • A study by Qiu et al. (2020) explored tetra-carboxylic acid-based metal-organic frameworks (MOFs) for electrocatalysis. These MOFs show promising performances for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) in alkaline solutions, indicating potential applications in energy conversion and storage technologies (Qiu et al., 2020).
  • Chemical Synthesis and Functionalization :

    • Heiss et al. (2003) discussed the deprotonation and functionalization of various halobenzenes, including 3,5-difluorobenzene. Their findings contribute to the understanding of chemical synthesis processes involving halogenated aromatic compounds, which could be relevant for the synthesis and modification of 3,5-Difluorobiphenyl-4-carboxylic acid (Heiss et al., 2003).
  • Material Science and Membrane Technology :

    • Xu and Wang (2015) investigated novel carboxyl-containing polyimides for ethanol dehydration via pervaporation. Their research highlights the potential of carboxyl-containing compounds in developing advanced materials for separation processes (Xu & Wang, 2015).
  • Nonlinear Optical Properties and Applications :

    • Chandrakantha et al. (2013) synthesized N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their nonlinear optical properties. This research suggests potential applications of carboxylic acid derivatives in optical limiting applications (Chandrakantha et al., 2013).
  • Catalysis in Organic Synthesis :

    • Maki et al. (2006) demonstrated that tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol is an effective catalyst for amide condensation of sterically demanding carboxylic acids. This finding is relevant for the synthesis and reactions of complex carboxylic acids like 3,5-Difluorobiphenyl-4-carboxylic acid (Maki et al., 2006).

properties

IUPAC Name

2,6-difluoro-4-phenylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-6-9(8-4-2-1-3-5-8)7-11(15)12(10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWFSKZOATWLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorobiphenyl-4-carboxylic acid

Synthesis routes and methods I

Procedure details

Dissolve crude 3,5-difluorobiphenyl (1.3 g, 6.83 mmol) in tetrahydrofuran (14 mL) and cool to −78° C. Prepare LiTMP from the addition of BuLi (1.6 M soln in hexanes, 5.33 mL) to tetramethyl piperidine (1.4 mL, 1.25 equiv) at −78° C. in tetrahydrofuran (14 mL). Cannulate the cooled LiTMP into the cooled 3,5-difluorobiphenyl and stir the reaction at −78° C. for 1 hour. Bubble carbon dioxide gas through the solution for 5 minutes, warm the reaction to room temperature, pour into 50 mL of 1M sodium hydroxide, and extract with 50 mL ethyl acetate. Discard the organic layer. Acidify the remaining aqueous layer with conc. HCl and extract twice with ethyl acetate. Dry the organics over magnesium sulfate, filtered, and evaporate to give 1.22 g of the title compound as a white solid (77%). MS (m/e): 233.1 (M−).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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1.4 mL
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reactant
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[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
Reaction Step Two
Quantity
14 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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Quantity
50 mL
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reactant
Reaction Step Five
Yield
77%

Synthesis routes and methods II

Procedure details

Dissolve crude 3,5-difluorbiphenyl (1.3 g, 6.83 mmol) in THF (14 mL) and cool to. −78° C. Prepare LiTMP from the addition of BuLi (1.6 M soln in hexanes, 5.33 mL) to tetramethyl piperidine (1.4 mL, 1.25 equiv) at −78° C. in THF (14 mL). Cannulate the cooled LiTMP into the cooled 3,5-difluorobiphenyl and stir the reaction at −78° C. for 1 h. Bubble carbon dioxide gas through the solution for 5 minutes, warm the reaction to rt, pour into 50 mL of 1M NaOB, and extract with 50 mL EtOAc. Discard the organic layer was discarded. Acidify the remaining aqueous layer with conc. HCl and extract twice with EtOAc. Dry the organics over MgSO4, filtered, and evaporate to give 1.22 g of the title compound as a white solid (77%). MS (m/e): 233.1 (M−).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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